5-Amino-2-(piperidin-1-yl)benzonitrile

Lipophilicity Physicochemical Properties Drug-likeness

Researchers advancing kinase inhibitor or CNS drug programs often encounter supply inconsistency for specialized piperidine-benzonitrile building blocks, risking costly delays. - 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS 34595-33-0) delivers a defined scaffold with XLOGP3 of 1.93 and TPSA of 53.05 Ų, aligning with CNS drug-likeness parameters. - Enables LSD1 inhibitor and oncology programs; the 5-amino/2-piperidine regiochemistry is essential for target binding affinity. - Available in 100 mg to 5 g research quantities with ≥95% purity; custom synthesis and bulk packaging on request.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 34595-33-0
Cat. No. B1278599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(piperidin-1-yl)benzonitrile
CAS34595-33-0
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)N)C#N
InChIInChI=1S/C12H15N3/c13-9-10-8-11(14)4-5-12(10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
InChIKeyMLQIHUYICPOCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(piperidin-1-yl)benzonitrile Overview


5-Amino-2-(piperidin-1-yl)benzonitrile (CAS 34595-33-0) is a substituted benzonitrile derivative featuring a primary aromatic amine, a piperidine ring, and a nitrile group [1]. This compound, with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol [1], is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research [1]. Its unique structural combination of functional groups offers multiple points for chemical derivatization, making it a valuable intermediate for synthesizing more complex molecules targeting various receptors and enzymes [1].

Versatile building block for medicinal chemistry
5-amino-2-piperidine substitution pattern
Multiple reactive handles for derivatization

Risks of Generic Substitution


The specific positioning of the amino group at the 5-position and the piperidine ring at the 2-position on the benzonitrile core dictates the unique physicochemical and biological properties of this compound [1]. In contrast, regioisomers (e.g., 4-amino or 3-amino analogs) or analogs with different heterocycles (e.g., pyrrolidine or morpholine) exhibit altered lipophilicity (e.g., XLOGP3 of 1.93) , hydrogen-bonding capacity (e.g., TPSA of 53.05 Ų) , and steric interactions, which directly impact their reactivity, target binding affinity, and overall performance in downstream applications. Consequently, substituting this specific building block with a close analog without rigorous validation poses a significant risk of experimental failure or altered pharmacological profiles.

Regioisomer 4-amino or 3-amino analogs may shift reactivity and binding profiles.
Heterocycle Pyrrolidine or morpholine replacements alter lipophilicity and H-bonding context.
Validation Substitution without rigorous testing may compromise synthetic or assay outcomes.

Quantitative Evidence Guide


Lipophilicity Profile

The compound's lipophilicity, a key determinant of membrane permeability and bioavailability, is defined by a Consensus Log Po/w of 1.75, calculated from multiple models (iLOGP: 1.97, XLOGP3: 1.93, WLOGP: 1.76) . This value positions it as moderately lipophilic. While direct comparator data is absent, this is a differentiating factor from more polar or highly lipophilic analogs. The TPSA is 53.05 Ų and the predicted aqueous solubility is 0.589 mg/mL (LogS ESOL: -2.53) .

Lipophilicity Profile
Data to verify
Consensus Log Po/w: 1.75
Solubility: 0.589 mg/mL
TPSA: 53.05 Ų
Moderate lipophilicity and acceptable aqueous solubility reported.
Predicted from standard computational models (iLOGP, XLOGP3, ESOL).
Lipophilicity Physicochemical Properties Drug-likeness

LSD1 Inhibition Potential

5-Amino-2-(piperidin-1-yl)benzonitrile and its derivatives have been investigated for LSD1 inhibition, a key epigenetic target in oncology [1]. While specific data for this exact compound is limited, BindingDB contains records for structurally related compounds with reported Ki and IC50 values against LSD1. For example, a related compound demonstrated a Ki of 50 nM [1]. This indicates the core scaffold's potential for LSD1 engagement. Direct quantitative data for the target compound against a specific comparator is not available in the public domain.

LSD1 Inhibition Potential
Class-level
No direct data;
related compound Ki = 50 nM
Scaffold shows potential for LSD1 engagement; direct validation required.
BindingDB records for structural analogs; class-level inference.
Epigenetics LSD1 Inhibition Cancer Research

Ionization Constant (pKa)

The most basic pKa of 5-Amino-2-(piperidin-1-yl)benzonitrile is predicted to be 5.97 ± 0.10 at 25°C . This value, likely corresponding to the piperidine nitrogen, indicates that the compound will be predominantly unionized at physiological pH (7.4) but can be protonated in more acidic environments (e.g., stomach, endosomes). This property is crucial for understanding its solubility, membrane permeability, and potential for salt formation. No comparative pKa data for specific analogs was found.

Ionization Constant (pKa)
Data to verify
5.97 ± 0.10 at 25 °C
Predominantly unionized at physiological pH; protonation in acidic media.
Computational prediction (most basic pKa).
pKa Ionization Formulation Development

Thermal Stability

The compound exhibits a high predicted boiling point of 431.5 ± 35.0 °C at 760 mmHg . This indicates significant thermal stability under standard laboratory conditions and is a key parameter for planning synthetic procedures involving heating or distillation. This property distinguishes it from more volatile analogs. No comparative boiling point data for specific analogs was found.

Thermal Stability
Data to verify
431.5 ± 35.0 °C at 760 mmHg
High predicted boiling point indicates significant thermal stability.
Computational prediction at standard pressure.
Thermal Properties Stability Storage

Research and Procurement Applications


CNS-Penetrant Drug Scaffold

Due to its moderate lipophilicity (Consensus Log P = 1.75) and low molecular weight (201.27 g/mol), 5-Amino-2-(piperidin-1-yl)benzonitrile represents a suitable starting scaffold for designing central nervous system (CNS) drug candidates . Its properties align with key CNS drug-likeness parameters, and the piperidine moiety is a common feature in many CNS-active pharmaceuticals. Researchers can leverage this scaffold for the synthesis and evaluation of novel compounds targeting neurological disorders.

Kinase and Epigenetic Inhibitor Intermediate

This compound serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly for developing kinase inhibitors in cancer treatment and as a potential scaffold for epigenetic targets like LSD1 . Its structure allows for binding to enzyme active sites, and further derivatization can be employed to enhance potency and selectivity. Procurement of this building block supports medicinal chemistry programs focused on oncology and related therapeutic areas.

Custom Piperidine Library Synthesis

The presence of multiple functional groups (amino, nitrile, and piperidine) makes 5-Amino-2-(piperidin-1-yl)benzonitrile a highly versatile building block for custom synthesis [1]. It is ideal for generating diverse compound libraries through parallel synthesis or combinatorial chemistry approaches, facilitating high-throughput screening campaigns to identify novel biological probes or lead compounds across various therapeutic areas. Its commercial availability from multiple vendors ensures consistent supply for such endeavors.

Application
Selection Property
Validation Focus
CNS-Targeted Compound Design
Moderate lipophilicity, low molecular weight
CNS drug-likeness profile review
Kinase Inhibitor Intermediate Research
Piperidine-benzonitrile scaffold
Target engagement and selectivity assays
Piperidine Library Synthesis
Multiple reactive functional groups
Diversification and screening workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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